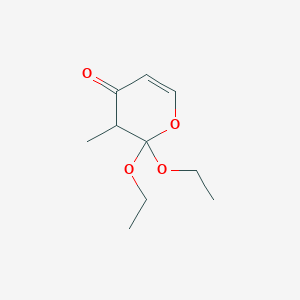
2,2-diethoxy-3-methyl-3H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-diethoxy-3-methyl-3H-pyran-4-one, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become one of the most effective insect repellents available. DEET is used to repel a variety of insects, including mosquitoes, ticks, and flies. Its effectiveness has been proven through numerous scientific studies, and it is considered safe for use by the general public.
Mécanisme D'action
DEET works by blocking the receptors on an insect's antennae that detect chemicals, such as carbon dioxide and lactic acid, that are emitted by humans and other animals. When an insect is unable to detect these chemicals, it is less likely to bite or sting.
Effets Biochimiques Et Physiologiques
DEET has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to interfere with the insect's ability to locate and recognize a host, as well as its ability to feed and reproduce. DEET has also been shown to affect the activity of certain enzymes in insects, which can lead to their death.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a highly effective insect repellent that is widely used in laboratory experiments. Its effectiveness has been proven through numerous scientific studies, and it is considered safe for use by the general public. However, DEET has some limitations for laboratory experiments. For example, it can be difficult to control the concentration of DEET in the air, which can affect the behavior of insects. Additionally, some insects may be resistant to DEET, which can make it less effective in certain situations.
Orientations Futures
There are many future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and less toxic than DEET. Another area of research is the study of the biochemical and physiological effects of DEET on insects, which can lead to a better understanding of how it works and how it can be improved. Finally, there is a need for more research on the environmental impact of DEET, particularly on its effects on non-target organisms.
Méthodes De Synthèse
DEET is synthesized through a multistep process that involves the reaction of several chemicals. The first step involves the reaction of 3-methyl-3-penten-2-one with ethyl magnesium bromide to form 3-methyl-3-penten-2-ol. This compound is then reacted with acetic anhydride to form 2,2-diethoxy-3-methyl-3-penten-1-ol. Finally, this compound is oxidized with chromic acid to form DEET.
Applications De Recherche Scientifique
DEET is widely used in scientific research as an insect repellent. It is used to protect researchers from insect bites while they are working in the field. DEET is also used in laboratory experiments to study the behavior of insects and the effectiveness of other insect repellents.
Propriétés
Numéro CAS |
106727-51-9 |
|---|---|
Nom du produit |
2,2-diethoxy-3-methyl-3H-pyran-4-one |
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2,2-diethoxy-3-methyl-3H-pyran-4-one |
InChI |
InChI=1S/C10H16O4/c1-4-12-10(13-5-2)8(3)9(11)6-7-14-10/h6-8H,4-5H2,1-3H3 |
Clé InChI |
IZCZFCKSEDEVMD-UHFFFAOYSA-N |
SMILES |
CCOC1(C(C(=O)C=CO1)C)OCC |
SMILES canonique |
CCOC1(C(C(=O)C=CO1)C)OCC |
Synonymes |
4H-Pyran-4-one,2,2-diethoxy-2,3-dihydro-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



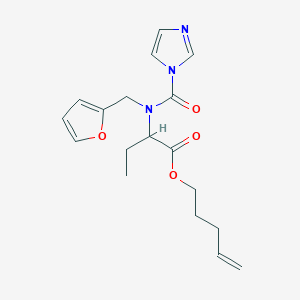
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
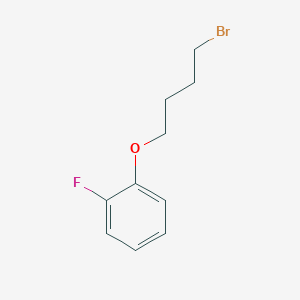
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
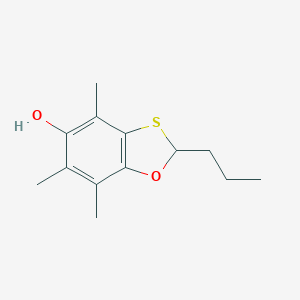
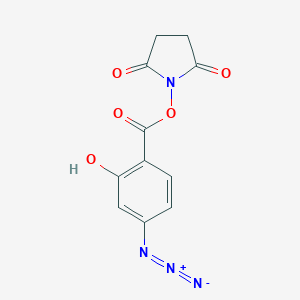
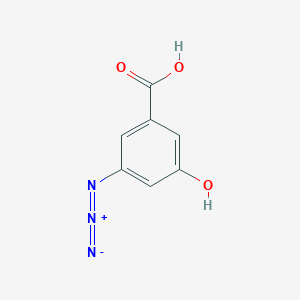
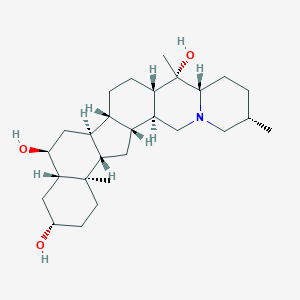
![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)
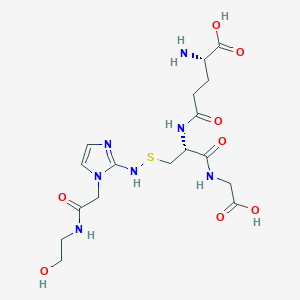
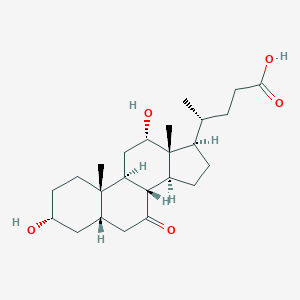
![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)